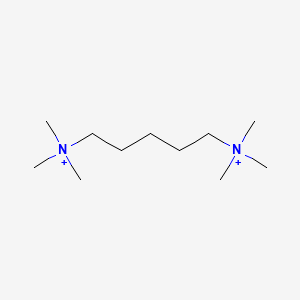

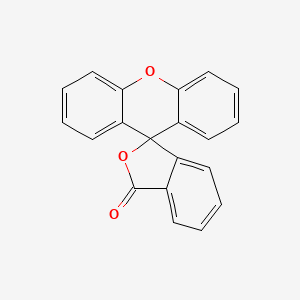

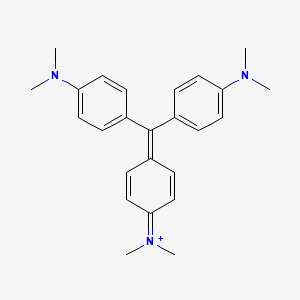

![molecular formula C16H15N5 B1223236 5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile CAS No. 124570-60-1](/img/structure/B1223236.png)

5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile

Descripción general

Descripción

5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile, or 5-PPQ-3-CN, is an organic compound of the piperidinopyrazoloquinazoline family. It is a heterocyclic compound that has been studied for its potential applications in the field of medicinal chemistry. In particular, it has been studied for its potential to be used as an anticancer agent, and its ability to act as an inhibitor of certain enzymes involved in the metabolism of drugs. In

Aplicaciones Científicas De Investigación

Anti-Inflammatory Applications

The pyrazolo[1,5-a]quinazoline scaffold has been identified for its potential in developing anti-inflammatory drugs. Compounds with this structure have been shown to inhibit nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells, which is a key pathway in the inflammatory response . This suggests that derivatives of 5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile could be synthesized and tested for their efficacy in controlling chronic inflammation, which contributes to a number of diseases.

Anticancer Activity

Quinazoline derivatives are known to possess a broad range of biological activities, including anticancer properties. The structure of 5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile could be explored for its potential to act as a building block for synthesizing new anticancer agents. These compounds could target various pathways involved in cancer cell proliferation and survival .

Antibacterial Agents

The emergence of drug-resistant bacterial strains has increased the need for novel antibiotics. Quinazoline derivatives have been reported to exhibit antibacterial properties. Research into 5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile could lead to the development of new antibacterial agents that could be effective against resistant strains .

Antifungal Applications

Similar to their antibacterial properties, quinazoline derivatives also show promise as antifungal agents. The unique structure of 5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile could be utilized to synthesize compounds that target fungal infections, providing an alternative to current antifungal medications .

Enzyme Inhibition

Quinazoline derivatives can act as enzyme inhibitors, which is crucial for the treatment of various diseases. The specific structure of 5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile could be investigated for its ability to inhibit enzymes that are relevant in disease pathways, potentially leading to the development of new therapeutic drugs .

Neuroprotective Effects

Research has indicated that quinazoline derivatives may have neuroprotective effects. This opens up the possibility of using 5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile as a scaffold for developing drugs that could protect nerve cells from damage or degeneration, which is particularly relevant in conditions like Alzheimer’s disease .

Analgesic Properties

The analgesic properties of quinazoline derivatives have been documented, suggesting that they can be used to develop pain-relieving medications. The structure of 5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile could be optimized to enhance its analgesic efficacy, providing a potential new class of painkillers .

Antiviral Agents

Lastly, the antiviral activity of quinazoline derivatives is another area of interest. Given the ongoing need for new antiviral drugs, especially in the wake of global pandemics, 5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile could serve as a key molecule in the synthesis of compounds that inhibit viral replication or entry into host cells .

Mecanismo De Acción

Target of Action

The primary targets of 5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile are three mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase 2 (ERK2), p38α, and c-Jun N-terminal kinase 3 (JNK3) . These kinases play a crucial role in cellular signaling pathways, regulating various cellular activities such as gene expression, mitosis, differentiation, and cell survival/apoptosis .

Mode of Action

5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile interacts with its targets (ERK2, p38α, and JNK3) by binding to them . The binding is predicted to be highly complementary to JNK3 . This interaction inhibits the activity of these kinases, thereby modulating the cellular signaling pathways they regulate .

Biochemical Pathways

The inhibition of MAPKs by 5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile affects several biochemical pathways. For instance, it can inhibit the lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human THP-1Blue monocytic cells . NF-κB is a key transcription factor that regulates genes responsible for both the innate and adaptive immune response .

Result of Action

The result of the action of 5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile is the modulation of inflammatory responses. By inhibiting MAPKs and the subsequent NF-κB transcriptional activity, this compound can potentially control chronic inflammation, which contributes to a number of diseases .

Propiedades

IUPAC Name |

5-piperidin-1-ylpyrazolo[1,5-a]quinazoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5/c17-10-12-11-18-21-14-7-3-2-6-13(14)16(19-15(12)21)20-8-4-1-5-9-20/h2-3,6-7,11H,1,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGAOILGQGKKKOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC3=C(C=NN3C4=CC=CC=C42)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

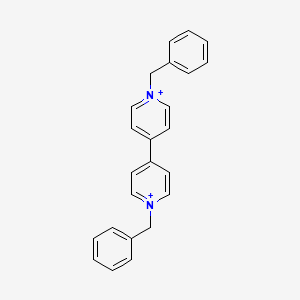

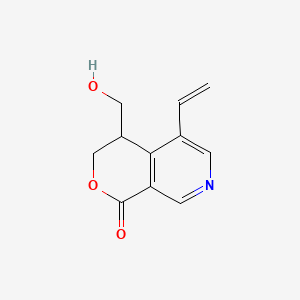

![1-(4-methoxyphenyl)-N,N-dipropyl-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1223153.png)

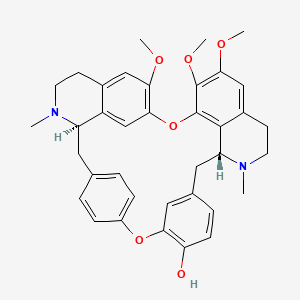

![2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)thio]-N-(2-methoxy-3-dibenzofuranyl)acetamide](/img/structure/B1223155.png)

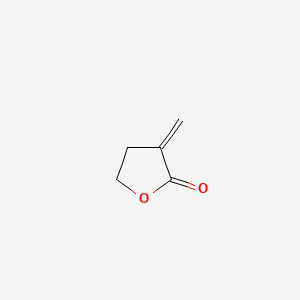

![N-(4-methoxyphenyl)-1-[oxo(thiophen-2-yl)methyl]-4-piperidinecarboxamide](/img/structure/B1223157.png)